Late-Stage Intermediate Yield: 80–83% in Vandetanib Synthesis vs. Competing 4-Chloro Route
The compound is utilized directly in a reduction-based coupling step that proceeds with an 80–83.2% yield to produce Vandetanib, as disclosed in patent CN104098544A [1]. In contrast, the alternative 4-chloroquinazoline route requires a less stable, moisture-sensitive intermediate and multiple protection/deprotection steps, yielding only 4–20% overall over 12–14 steps [2]. The quinazolin-4(3H)-one route thus offers a substantially more efficient and operationally simpler final-stage assembly, a key consideration for process scale-up and cost-of-goods calculations.
| Evidence Dimension | Synthetic step yield in the final assembly to Vandetanib |
|---|---|
| Target Compound Data | 80–83.2% yield (reduction coupling step, CN104098544A) |
| Comparator Or Baseline | 4–20% overall yield (12–14 step 4-chloroquinazoline route; Tetrahedron Letters 2017) |
| Quantified Difference | ~4- to 20-fold higher step efficiency favoring quinazolinone intermediate route |
| Conditions | Patent CN104098544A; Tetrahedron Letters 2017, 58(15), 1467–1469 |
Why This Matters
Higher step yield directly translates into lower raw-material cost and reduced waste per kilogram of API produced, a critical factor for procurement in cGMP manufacturing environments.
- [1] CN104098544A – Preparation method of vandetanib. Google Patents. 2013. View Source
- [2] An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters 2017, 58(15), 1467–1469. View Source
